(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol
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Overview
Description
(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol is a chiral compound featuring a thiophene ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Attachment to the Phenyl Group: The thiophene ring is then attached to a phenyl group through a coupling reaction.
Introduction of the Ethan-1-ol Moiety: The final step involves the reduction of a ketone intermediate to form the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
(1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-substituted thiophenes and benzo[b]thiophenes share structural similarities with (1R)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol.
Phenyl Ethanols: Compounds like 1-phenylethanol and its derivatives also share structural features with this compound.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a thiophene ring and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12OS |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(1R)-1-(4-thiophen-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H12OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9,13H,1H3/t9-/m1/s1 |
InChI Key |
FMRQFCJATDAHLB-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=CS2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CS2)O |
Origin of Product |
United States |
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